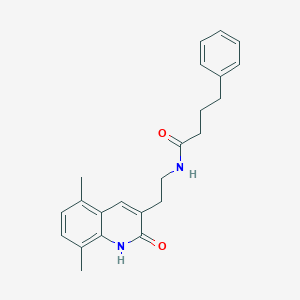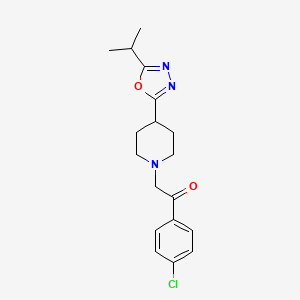![molecular formula C16H14N4O2S B2651027 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 929975-72-4](/img/structure/B2651027.png)
5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyridine ring, a pyrrolidine ring, and a thiazole ring, all of which are common structures in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of conjugated systems (the pyridine and thiazole rings). This planarity can enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyridinium salts have shown a wide range of reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis Techniques and Derivative Formation 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid and its related compounds have been a point of interest in the realm of synthetic chemistry. Researchers have focused on developing new synthetic pathways and evaluating the resultant compounds for various applications. For instance, Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involved the transformation of pyridin-4-yl-1,3,4-oxadiazole-2-thiol into various derivatives through subsequent reactions. The antimicrobial activities of these compounds were assessed, showing a range of activities across different synthesized compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Volochnyuk et al. (2010) developed a library of fused pyridine-4-carboxylic acids using a Combes-type reaction. This library included structures like pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines, among others. The compounds in this library were versatile enough to undergo standard combinatorial transformations, such as amide coupling and esterification, as well as heterocyclizations to form 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).
Biological Activity Prediction and Fluorescence Applications Kharchenko et al. (2008) conducted a one-pot condensation to form novel bicyclic systems, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives. The prediction of the biological activity of these synthesized compounds was carried out using the PASS prediction method, showcasing the compound's potential in various biological applications (Kharchenko, Detistov, & Orlov, 2008).
Shi et al. (2016) identified organic fluorophores, specifically 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) and 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA), as the primary contributors to the fluorescence of N,S-CDs (carbon dots with high fluorescence quantum yield). This discovery is crucial for understanding and expanding the fluorescence applications of carbon dots (Shi et al., 2016).
Chemical Properties and Structural Insights
Structural Analysis and Complexation Properties Matczak-Jon et al. (2010) studied the solution properties of a series of compounds with pyridin-2-yl and 1,3-thiazolyl or 1,3-benzothiazolyl side chains. These compounds' complexation behaviors with Zn(II), Mg(II), and Ca(II) were analyzed through various spectroscopy and crystallography techniques, providing insights into their chemical behavior and potential applications in complexation and coordination chemistry (Matczak-Jon et al., 2010).
Diversity in Chemical Reactions and Coordination Behavior Chen et al. (2016) illustrated the molecular diversity achievable through the three-component reaction of secondary α-amino acids, dialkyl acetylenedicarboxylate, and N-substituted maleimides. This process led to the creation of various functionalized compounds, demonstrating the wide range of chemical modifications and resultant products that can be obtained from the core structure of interest (Chen, Sun, Xie, & Yan, 2016).
Liu et al. (2013) explored the coordination behavior of azaarylpyrazole carboxylic acids, resulting in crystalline structures with varied topologies. These studies shed light on the structural versatility and potential for forming complex crystalline structures, which is valuable in material science and coordination chemistry (Liu et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-pyridin-3-yl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(22)11-8-12(10-4-3-5-17-9-10)18-14-13(11)23-16(19-14)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUPAQXUBLOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CN=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929975-72-4 |
Source


|
| Record name | 5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

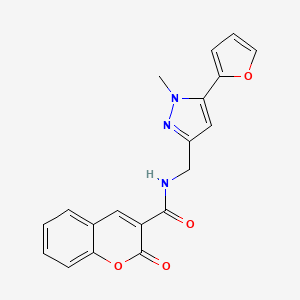
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2650945.png)

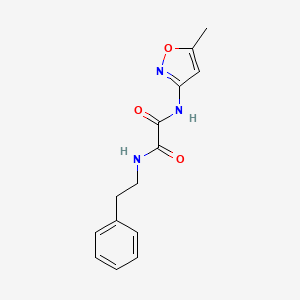

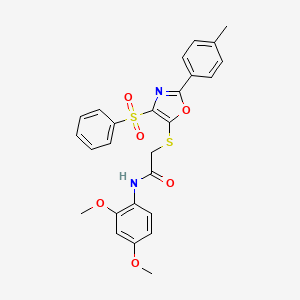
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide](/img/structure/B2650954.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650955.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(oxan-4-yloxy)propanamide](/img/structure/B2650957.png)
